molecular formula C25H29N3O4 B2819300 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide CAS No. 2034589-54-1

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide

Cat. No.: B2819300
CAS No.: 2034589-54-1
M. Wt: 435.524
InChI Key: KCCURHNLDJQFRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex acetamide derivative featuring:

  • A benzo[d]oxazole moiety fused to a piperidine ring at the N-1 position.
  • A 2,2-dimethyl-2,3-dihydrobenzofuran-7-yl group linked via an ether-oxygen to the acetamide backbone.
  • A methylene bridge (-CH2-) connecting the piperidine and acetamide components.

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4/c1-25(2)14-18-6-5-9-21(23(18)32-25)30-16-22(29)26-15-17-10-12-28(13-11-17)24-27-19-7-3-4-8-20(19)31-24/h3-9,17H,10-16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCURHNLDJQFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3CCN(CC3)C4=NC5=CC=CC=C5O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Molecular Formula

The molecular formula of this compound is C23H26N4O4C_{23}H_{26}N_{4}O_{4} with a molecular weight of approximately 410.48 g/mol.

Structural Features

The compound features:

  • A benzo[d]oxazole ring that provides unique electronic properties.
  • A piperidine ring that enhances solubility and bioavailability.
  • A dihydrobenzofuran moiety that contributes to its biological activity.

Interaction with Receptors

Research indicates that this compound may interact with various biological targets, notably:

  • Dopamine D2 Receptors : By blocking these receptors, the compound modulates dopamine release in the brain, which could have implications for neurological disorders.

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes. For example:

  • Poly(ADP-ribose) polymerase (PARP) : Some derivatives of related compounds have shown IC50 values in the low micromolar range, indicating potential as PARP inhibitors .

Anticancer Potential

Studies have highlighted the anticancer properties of related compounds. For instance:

  • Certain derivatives have demonstrated selective cytotoxicity in cancer cell lines deficient in BRCA2, suggesting potential therapeutic applications in cancer treatment .

Anti-inflammatory and Antimicrobial Effects

Compounds with similar structures have been investigated for their anti-inflammatory and antimicrobial activities. The presence of the benzo[d]oxazole ring is believed to contribute to these effects through modulation of inflammatory pathways and microbial growth inhibition.

Neuropharmacological Effects

Given its interaction with dopamine receptors, the compound may also exhibit neuropharmacological effects, potentially beneficial in treating conditions such as schizophrenia or Parkinson's disease.

Study on PARP Inhibition

A notable study synthesized novel substituted derivatives based on the dihydrobenzofuran structure. The lead compound showed significant inhibition of PARP activity with an IC50 value of 9.45 μM. Structural modifications enhanced potency dramatically in some derivatives .

Selective Cytotoxicity in Cancer Models

In experimental models, compounds similar to N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(dihydrobenzofuran)) exhibited selective cytotoxicity against BRCA-deficient cells, highlighting their potential as targeted cancer therapies .

Comparative Analysis

Compound NameStructure TypeIC50 (μM)Biological Activity
Lead CompoundDihydrobenzofuran derivative9.45PARP inhibitor
Compound 66Dihydrobenzofuran derivative0.531Selective cytotoxicity in BRCA-deficient cells

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name (IUPAC) Key Structural Features Biological Activity Applications References
Target Compound : N-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide - Benzooxazole-piperidine
- Dihydrobenzofuran-oxyacetamide
Not explicitly reported Hypothesized: Enzyme inhibition or antimicrobial agents (based on structural analogs) N/A
Metazachlor : 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide - Chloroacetamide
- Pyrazolylmethyl and dimethylphenyl substituents
Herbicidal Pre-emergent herbicide for oilseed crops
Dimethachlor : 2-chloro-N-(2,6-dimethylphenyl)-N-(1-methoxyethyl)acetamide - Methoxyethyl substituent
- Chloroacetamide backbone
Herbicidal Control of weeds in soybeans and vegetables
Ofurace : 2-chloro-N-(2,6-dimethylphenyl)-N-(tetrahydro-2-oxo-3-furanyl)acetamide - Tetrahydrofuranone substituent
- Chloroacetamide core
Fungicidal Protection against Oomycetes in crops
N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives - Oxadiazole-thioether linkage
- Chloromethoxyphenyl group
Lipoxygenase inhibition (IC50: 0.43–1.20 µM) Anti-inflammatory agents
2-(5-(1-(Phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide derivatives - Piperidine-oxadiazole hybrid
- Sulfonylphenyl substituent
Antibacterial (e.g., E. coli MIC: 8–32 µg/mL) Antimicrobial therapeutics

Key Findings from Comparative Analysis

Structural Complexity and Bioactivity: The target compound integrates benzooxazole and dihydrobenzofuran, which are absent in simpler herbicidal acetamides (e.g., metazachlor, dimethachlor). These moieties may enhance interactions with biological targets, such as enzymes or microbial membranes, compared to the chloro-substituted analogs .

Functional Group Impact :

  • Chloroacetamides () rely on electrophilic chlorine for herbicidal activity, disrupting plant cell division. In contrast, the target compound’s oxygen-rich substituents (dihydrobenzofuran ether, benzooxazole) suggest a divergent mechanism, possibly targeting eukaryotic or prokaryotic systems .
  • Oxadiazole-thioether derivatives () exhibit enzyme inhibitory or antibacterial activity via heterocyclic π-stacking and hydrogen bonding. The target compound’s benzooxazole may mimic these interactions while offering greater rigidity for target binding .

The dihydrobenzofuran group, seen in serotonin receptor modulators, could suggest CNS-related activity, though this remains speculative without direct data.

Q & A

Basic: What are the critical steps in synthesizing this compound, and how are intermediates characterized?

The synthesis involves multi-step organic reactions, including:

  • Piperidine functionalization : Introduction of the benzo[d]oxazole moiety via nucleophilic substitution or coupling reactions under controlled temperatures (40–80°C) and inert atmospheres .
  • Acetamide coupling : Reaction of the piperidine intermediate with activated 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetic acid using coupling agents like EDC/HOBt .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization.
    Characterization :
  • NMR (¹H/¹³C) to confirm substituent positions and stereochemistry .
  • HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

Advanced: How can researchers optimize reaction yields when introducing the benzo[d]oxazole group to the piperidine ring?

Key variables impacting yield:

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may increase side reactions; dichloromethane balances reactivity and selectivity .
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for aromatic heterocycles .
  • Temperature gradients : Stepwise heating (60°C → 80°C) minimizes decomposition of thermally labile intermediates .
    Statistical optimization : Use a Design of Experiments (DoE) approach to model interactions between variables (e.g., solvent, catalyst loading, time) .

Basic: What structural features of this compound suggest potential biological targets?

  • Piperidine-benzo[d]oxazole core : Mimics scaffolds targeting acetylcholine receptors (e.g., acetylcholinesterase inhibitors) .
  • Dihydrobenzofuran-oxyacetamide : Ether and acetamide groups enhance solubility and enable hydrogen bonding with enzymes like lipoxygenases or kinases .
  • 2,2-Dimethyl group : Steric hindrance may modulate binding selectivity to avoid off-target interactions .

Advanced: How can contradictory solubility data (e.g., DMSO vs. aqueous buffer) be resolved during bioactivity assays?

  • Precipitation mitigation : Use co-solvents (e.g., 10% Cremophor EL) or sonication to stabilize the compound in aqueous media .
  • Dynamic light scattering (DLS) : Monitor particle size distribution to detect aggregation below the critical micelle concentration .
  • Alternative solvents : Test cyclodextrin-based formulations to enhance solubility without disrupting assay integrity .

Basic: What analytical techniques are essential for verifying the compound’s stereochemical purity?

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol to resolve enantiomers .
  • X-ray crystallography : Resolve absolute configuration of crystalline intermediates .
  • Optical rotation : Compare experimental [α]D values with literature data for known stereoisomers .

Advanced: What strategies address discrepancies in observed vs. predicted bioactivity (e.g., in vitro vs. in vivo models)?

  • Metabolic stability assays : Incubate with liver microsomes to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .
  • Proteomics profiling : Use affinity chromatography coupled with mass spectrometry to map off-target protein interactions .
  • Pharmacokinetic modeling : Adjust dosing regimens based on bioavailability studies (e.g., logP vs. blood-brain barrier penetration) .

Basic: How can researchers validate the compound’s stability under storage conditions?

  • Forced degradation studies : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks .
  • Stability-indicating HPLC : Monitor degradation products (e.g., hydrolysis of the acetamide bond) .
  • Karl Fischer titration : Quantify water content in lyophilized samples to prevent hydrate formation .

Advanced: What computational methods predict binding modes to neurological targets?

  • Molecular docking (AutoDock Vina) : Simulate interactions with acetylcholinesterase (PDB ID: 4EY7) or serotonin receptors .
  • MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories, focusing on key residues (e.g., Trp86 in acetylcholinesterase) .
  • QSAR modeling : Corrogate substituent effects (e.g., dihydrobenzofuran methylation) with IC₅₀ values from enzyme inhibition assays .

Basic: What safety protocols are critical when handling this compound?

  • PPE : Nitrile gloves, lab coat, and chemical goggles .
  • Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation .
  • Spill management : Neutralize with activated carbon and dispose as hazardous waste .

Advanced: How can formulation challenges (e.g., low oral bioavailability) be addressed?

  • Cocrystallization : Screen with GRAS coformers (e.g., succinic acid) to enhance dissolution rates .
  • Nanoparticle encapsulation : Use PLGA polymers for sustained release and improved gastrointestinal absorption .
  • Prodrug design : Introduce ester moieties at the acetamide group for enzymatic activation in target tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.